
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring and a propanone backbone
Métodos De Preparación
The synthesis of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 4-aminoacetophenone to produce 1-(4-amino-3-iodophenyl)ethanone. This intermediate is then subjected to bromination under controlled conditions to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions vary based on the specific conditions but can include a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and iodine groups allow it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-3-iodophenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
2-(4-Amino-3-iodophenyl)benzothiazole: Contains a benzothiazole ring, offering distinct biological activities and uses.
4-Iodo-L-phenylalanine: An amino acid derivative with different biological roles and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H9BrINO |
|---|---|
Peso molecular |
353.98 g/mol |
Nombre IUPAC |
1-(4-amino-3-iodophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |
Clave InChI |
CFUBEKHTJJHODN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)N)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


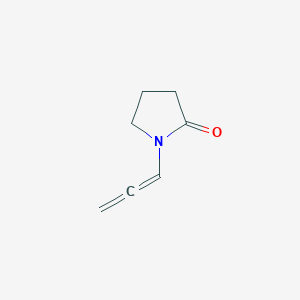

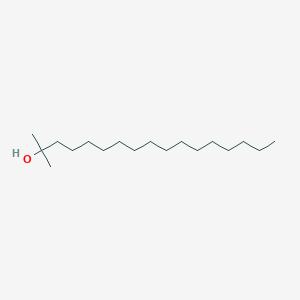
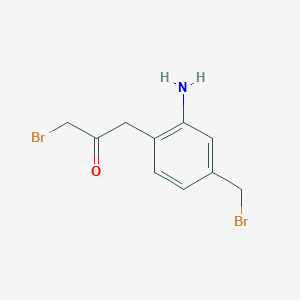
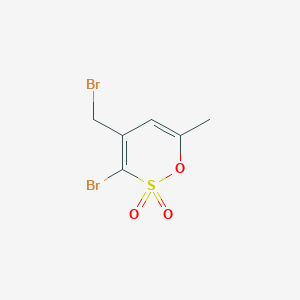
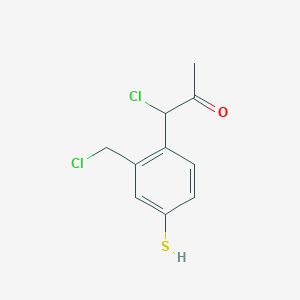




![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)

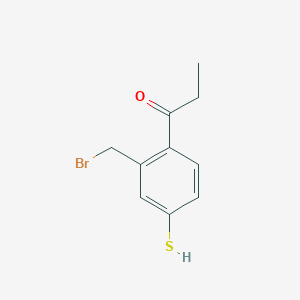
![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
